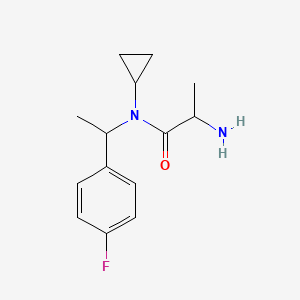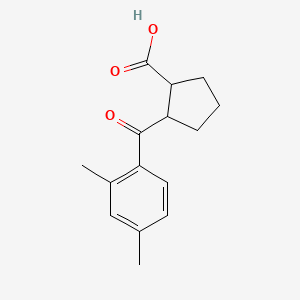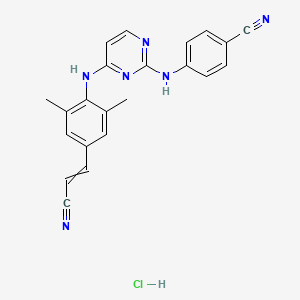![molecular formula C12H19NO2 B14792142 2-[2-(3-Aminopropyl)phenoxy]propan-1-ol](/img/structure/B14792142.png)
2-[2-(3-Aminopropyl)phenoxy]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3-Aminopropyl)phenoxy]propan-1-ol is a chemical compound that belongs to the class of propanolamines It features a phenoxy group attached to a propanol backbone, with an amino group on the propyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Aminopropyl)phenoxy]propan-1-ol typically involves the reaction of 2-(3-aminopropyl)phenol with an appropriate epoxide, such as propylene oxide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the phenol group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(3-Aminopropyl)phenoxy]propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-[2-(3-Aminopropyl)phenoxy]propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2-(3-Aminopropyl)phenoxy]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopropan-1-ol: A primary amine and primary alcohol with similar structural features.
2-(3-Aminopropyl)phenol: Contains a phenol group instead of a propanol backbone.
Uniqueness
2-[2-(3-Aminopropyl)phenoxy]propan-1-ol is unique due to its combination of a phenoxy group and a propanol backbone, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C12H19NO2 |
|---|---|
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
2-[2-(3-aminopropyl)phenoxy]propan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-10(9-14)15-12-7-3-2-5-11(12)6-4-8-13/h2-3,5,7,10,14H,4,6,8-9,13H2,1H3 |
Clé InChI |
UDAHMACSXACZAX-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)OC1=CC=CC=C1CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl N-[1-[[4-[3-[3-[bis(methylsulfonyl)amino]-5-chloro-2-fluorophenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B14792093.png)
![(2Z)-6-hydroxy-2-[(pyridin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B14792099.png)

![2-amino-N-ethyl-3-methyl-N-[(4-methylsulfanylphenyl)methyl]butanamide](/img/structure/B14792106.png)

![1-{1H-pyrrolo[2,3-b]pyridin-5-yl}cyclopropan-1-amine](/img/structure/B14792118.png)
![3-[(5,5-Difluoro-2-oxopiperidin-1-yl)methyl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14792127.png)
![tert-Butyl 1-(2-methoxy-2-oxoethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B14792129.png)


![6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B14792141.png)
